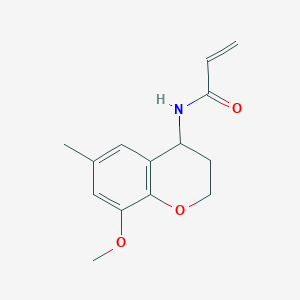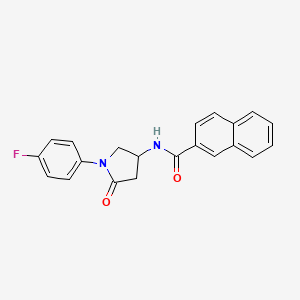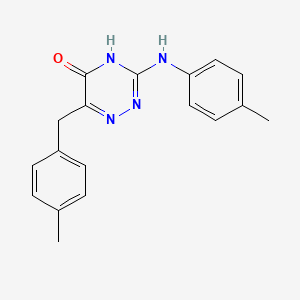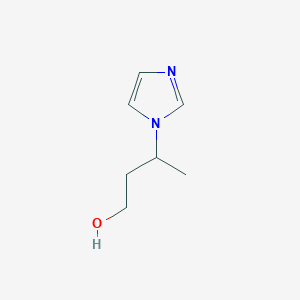
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
Descripción general
Descripción
“1-tert-butyl-4-(chloromethyl)benzene” is an important intermediate in organic synthesis. It is mainly used in medicine, pesticides, and spices . The compound has a molecular weight of 182.69 g/mol and a molecular formula of C11H15Cl .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-4-(chloromethyl)benzene” is represented by the formula (CH3)3CC6H4CH2Cl . The InChI key for this compound is WAXIFMGAKWIFDQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-4-(chloromethyl)benzene” include a boiling point of 101-105°C at 7 mmHg, a density of 0.945 g/mL at 25°C, and a refractive index of 1.521 .Aplicaciones Científicas De Investigación
Synthesis and Regioselectivity
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for the synthesis of various pyrazole derivatives. A study by Martins et al. (2012) focuses on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, showcasing the compound's role in the regioselective formation of pyrazoles, highlighting its utility in creating substances with potential biological activities (Martins et al., 2012).
Functionalized Pyrazoles for Ligand Synthesis
Functionalized pyrazoles, derivable from 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride, are crucial in ligand synthesis. Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains at C3, providing a pathway for creating complex molecules that can serve as ligands, useful in various catalytic and metal-organic frameworks (Grotjahn et al., 2002).
Photophysics and Material Science
In the realm of materials science, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride contributes to the development of luminescent materials. Ma et al. (2005) synthesized luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, demonstrating the compound's application in creating materials with potential use in OLEDs and photovoltaic devices (Ma et al., 2005).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties. Ouali et al. (2013) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing the practical application of these derivatives in protecting industrial materials (Ouali et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYZDBVWNDYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)
![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)
![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)
![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-enamide](/img/structure/B2716114.png)

![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)

